5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride
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Overview
Description
5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride is a chemical compound with the molecular formula C13H18ClF3NO It is known for its unique structure, which includes a methoxy group, a trifluoromethyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-(trifluoromethyl)benzaldehyde with methoxyamine to form an oxime. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride. The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial in industrial settings to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The amine group can be reduced to form an alkylamine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary or tertiary amine.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amine group can interact with receptors or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one: Similar structure but lacks the amine group.
4-(Trifluoromethyl)phenylamine: Contains the trifluoromethyl and amine groups but lacks the methoxy group.
5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of the methoxy, trifluoromethyl, and amine groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article explores its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : C13H15F3N·HCl
- Molecular Weight : 260.25 g/mol
- CAS Number : Not specified in the search results but related compounds have CAS numbers 61718-80-7 and 54739-18-3.
The compound features a methoxy group and a trifluoromethyl-substituted phenyl ring, which are known to influence its biological activity.
This compound is structurally related to fluvoxamine, an antidepressant that functions primarily as a selective serotonin reuptake inhibitor (SSRI). The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially affecting its interaction with serotonin receptors and other targets in the central nervous system (CNS) .
Antidepressant Effects
Research indicates that compounds similar to 5-methoxy derivatives exhibit significant antidepressant properties. For instance, fluvoxamine has been shown to modulate serotonin levels effectively, which is crucial for mood regulation. The structural modifications found in this compound may enhance these effects through increased receptor binding affinity .
Anticancer Potential
Recent studies have highlighted the anticancer activity of compounds with similar structures. For example, derivatives with oxime functionalities have demonstrated potent inhibition against various cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl at specific positions has been correlated with enhanced anticancer activity .
Table 1: Summary of Biological Activities
Case Studies
- Antidepressant Efficacy : A study evaluating fluvoxamine's effects on patients with major depressive disorder highlighted improvements in mood and reductions in anxiety symptoms. The analogs showed similar efficacy in preclinical models .
- Cancer Cell Line Studies : In vitro assays demonstrated that compounds with similar structures inhibited cell growth in various cancer lines, including those resistant to standard therapies. For instance, a related compound exhibited an IC50 value of 0.072 μM against MV4-11 cells with FLT3/ITD mutation, indicating strong inhibitory potency .
Properties
Molecular Formula |
C13H19ClF3NO |
---|---|
Molecular Weight |
297.74 g/mol |
IUPAC Name |
5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H18F3NO.ClH/c1-18-9-3-2-4-12(17)10-5-7-11(8-6-10)13(14,15)16;/h5-8,12H,2-4,9,17H2,1H3;1H |
InChI Key |
WEOGTLATCGAQEK-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCC(C1=CC=C(C=C1)C(F)(F)F)N.Cl |
Origin of Product |
United States |
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